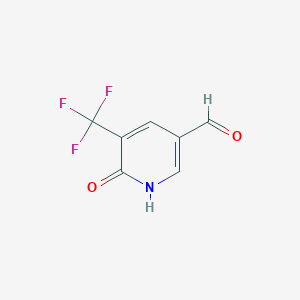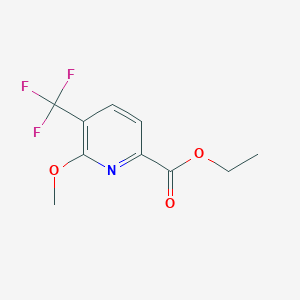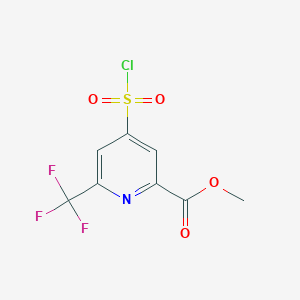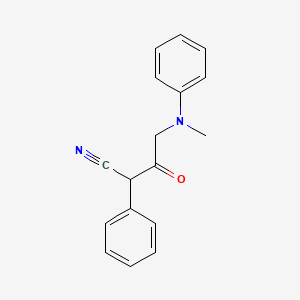
6-Hydroxy-5-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxy group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the hydroxy group onto the nicotinaldehyde framework. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group. The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 6-Hydroxy-5-(trifluoromethyl)nicotinic acid.
Reduction: 6-Hydroxy-5-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
- 6-Hydroxy-3-(trifluoromethyl)nicotinaldehyde
- 5-Hydroxy-6-(trifluoromethyl)nicotinaldehyde
Uniqueness
6-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the hydroxy and trifluoromethyl groups on the nicotinaldehyde framework. This unique arrangement can result in distinct chemical and biological properties compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)2-11-6(5)13/h1-3H,(H,11,13) |
InChI Key |
KZQWRFDJRGQACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)






![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)

![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)


